1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride
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Overview
Description
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C8H7ClN2O2S. It is a derivative of pyrrolo[2,3-b]pyridine, a structure known for its biological and pharmacological activities. This compound is often used in organic synthesis and medicinal chemistry due to its unique chemical properties.
Scientific Research Applications
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, potentially leading to a reduction in tumor growth .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrrolo[2,3-b]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 1-methyl-1H-pyrrolo[2,3-b]pyridine.
Reagent: Chlorosulfonic acid (ClSO3H).
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product is isolated by neutralizing the reaction mixture with a base, followed by extraction and purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-sulfur bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonic acid: Oxidized form with a sulfonic acid group.
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfinic acid: Reduced form with a sulfinic acid group.
Uniqueness
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is unique due to its reactivity and versatility in chemical synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-3-2-6-4-7(14(9,12)13)5-10-8(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXQBKNIFPACOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823899-72-4 |
Source
|
Record name | 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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